molecular formula C12H9F3N4 B3074469 5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile CAS No. 1020057-90-2

5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile

Cat. No.: B3074469
CAS No.: 1020057-90-2
M. Wt: 266.22 g/mol
InChI Key: CYRNOMCCDRRDKQ-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile is a pyrazole-4-carbonitrile derivative characterized by a trifluoromethylphenyl group at the 1-position, a methyl group at the 3-position, and an amino group at the 5-position of the pyrazole ring. Its molecular formula is C₁₂H₁₀F₃N₅, with a molecular weight of 281.24 g/mol . This compound is synthesized via one-pot multicomponent reactions using Fe₃O₄-Ti-MOF nanostructures as catalysts, enabling efficient condensation of aromatic aldehydes, malononitrile, and hydrazine derivatives under mild conditions (25°C, EtOH:H₂O solvent) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for agrochemical and pharmaceutical research .

Properties

IUPAC Name

5-amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4/c1-7-10(6-16)11(17)19(18-7)9-4-2-8(3-5-9)12(13,14)15/h2-5H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRNOMCCDRRDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-4-carbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis:

Substituent Variations at the 1-Position

The 1-position substituent significantly influences electronic and steric properties:

  • Target Compound : 4-(Trifluoromethyl)phenyl group. The -CF₃ group is strongly electron-withdrawing, increasing electrophilicity and resistance to oxidative degradation .
  • Compound D2 (): 2,4-Dinitrophenyl group.
  • Fipronil () : 2,6-Dichloro-4-(trifluoromethyl)phenyl group. The additional chlorine atoms increase steric bulk and pesticidal activity by enhancing binding to GABA receptors .
  • Thermo Scientific 51516-68-8 () : 3-Chlorophenyl group. The chloro substituent provides moderate electron withdrawal but lacks the metabolic stability of -CF₃ .
Table 1: Comparison of 1-Position Substituents
Compound 1-Position Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-(Trifluoromethyl)phenyl 281.24 High lipophilicity, metabolic stability
D2 () 2,4-Dinitrophenyl 365.31 High reactivity, low solubility
Fipronil () 2,6-Dichloro-4-(trifluoromethyl)phenyl 437.15 Pesticidal activity, GABA inhibition
5-Amino-1-(3-chlorophenyl)-... () 3-Chlorophenyl 218.64 Moderate electron withdrawal

Substituent Variations at the 3-Position

The 3-position substituent modulates steric effects and hydrogen bonding:

  • Target Compound : Methyl group. A small alkyl group that minimally impacts steric hindrance, favoring synthetic accessibility .
  • Compound 3b (): Phenyl group.
  • Compound 3c (): Methylthio group (-SCH₃).

Functional Group Additions

Derivatization at the 4- or 5-position expands functional diversity:

  • Target Compound : 4-Carbonitrile group. The nitrile (-CN) acts as a hydrogen bond acceptor and precursor for further functionalization .
  • Compound 15a (): 5-Ethoxymethyleneamino group. The ethoxyimino moiety (-NH-C=OEt) enables cyclization reactions to form triazolopyrimidines .
  • Compound 8a (): [(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl group.

Biological Activity

5-Amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile, a compound with the molecular formula C12H9F3N4C_{12}H_9F_3N_4, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
CAS Number1020057-90-2
Molecular Weight266.22 g/mol
Boiling Point398.8 ± 42.0 °C (Predicted)
Density1.39 ± 0.1 g/cm³ (Predicted)
pKa-1.02 ± 0.10 (Predicted)

Structure

The structure of this compound features a pyrazole ring substituted with an amino group and a trifluoromethyl phenyl moiety, contributing to its biological activity.

Anticancer Activity

Research indicates that aminopyrazoles, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives of aminopyrazole demonstrate low micromolar IC50 values against various cancer cell lines, indicating potent inhibitory effects on tumor growth . Specifically, compounds similar to this compound have shown:

  • Inhibition of Tubulin Polymerization : This compound has been identified as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell division.
  • Cell Cycle Arrest : It can induce cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the release of pro-inflammatory cytokines such as TNF-alpha in stimulated blood samples . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyrazole ring enhance anti-inflammatory activity while maintaining low toxicity to normal cells.

The proposed mechanism involves binding to the colchicine site of tubulin, disrupting microtubule dynamics essential for mitosis. Docking studies have provided insights into the binding interactions, suggesting that the trifluoromethyl group enhances lipophilicity and binding affinity to target proteins .

Study 1: Synthesis and Bioactivity Evaluation

In a recent study, researchers synthesized several derivatives of this compound and evaluated their biological activities. The most promising derivative exhibited an IC50 value of approximately 0.0812.07μM0.08-12.07\,\mu M against cancer cell lines such as HeLa and HepG2 .

Study 2: SAR Analysis

A comprehensive SAR analysis revealed that introducing various substituents at the N1 position significantly affects both anticancer and anti-inflammatory activities. For example, compounds with larger hydrophobic groups showed enhanced activity compared to their smaller counterparts .

Q & A

Q. What synthetic methodologies are optimized for preparing 5-amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile?

A one-step synthesis via refluxing aromatic hydrazines with (ethoxymethylene)malononitrile in ethanol yields pyrazole-4-carbonitriles with good-to-excellent efficiency. This method avoids multi-step protocols and leverages ethanol’s polarity to stabilize intermediates, achieving yields >80% in controlled conditions . Alternative routes using ionic liquids (e.g., [bmim][BF₄]) at 80°C for 10 hours can further enhance regioselectivity and reduce reaction times .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are standard for verifying molecular structure. For example, ¹H NMR peaks at δ 7.20–7.54 ppm confirm aromatic protons, while the cyano group (C≡N) appears as a singlet near δ 110–120 ppm in ¹³C NMR. High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 297.1928 for C₁₁H₆F₃N₅O₂) .

Q. What are the primary applications of this compound in academic research?

This pyrazole derivative serves as a precursor for heterocyclic systems with agrochemical potential. Its trifluoromethyl and cyano groups enhance biological activity, particularly in insecticide development (e.g., analogs of fipronil) . It is also a scaffold for synthesizing pyrazolo[3,4-b]pyridines, which exhibit herbicidal and antimicrobial properties .

Advanced Research Questions

Q. How does regioselectivity in pyrazole synthesis impact the functionalization of this compound?

Regioselectivity is influenced by solvent choice and substituent electronic effects. Fluorinated alcohols (e.g., trifluoroethanol) stabilize charged intermediates via hydrogen bonding, directing substitution to the 4-position. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., -CF₃) at the para position of the phenyl ring favor cyclization at the 1- and 3-positions of the pyrazole core .

Q. What analytical challenges arise in characterizing degradation products of this compound under varying pH conditions?

Under acidic conditions, the cyano group may hydrolyze to a carboxylic acid, while the trifluoromethyl group resists degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is critical for identifying byproducts like 5-amino-3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid. Stability studies recommend storage at 0–6°C in inert atmospheres to prevent hydrolysis .

Q. How do structural modifications (e.g., halogen substitution) alter the bioactivity of this compound?

Introducing chloro substituents at the 2- and 6-positions of the phenyl ring (e.g., 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile) enhances binding to GABA receptors in insects, mimicking fipronil’s mode of action. Structure-activity relationship (SAR) studies show that sulfinyl groups (e.g., -SO-CF₃) at the 4-position increase insecticidal potency by 10-fold compared to non-sulfonated analogs .

Q. What computational tools are effective in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict favorable sites for Suzuki-Miyaura coupling. The 4-cyano group’s electron-withdrawing nature activates the 5-amino position for palladium-catalyzed arylations. Molecular docking (AutoDock Vina) further predicts binding affinities to target enzymes like acetylcholinesterase, guiding functionalization strategies .

Methodological Considerations

Q. What precautions are necessary when handling this compound in aqueous environments?

Due to its sensitivity to hydrolysis, reactions should be conducted under anhydrous conditions (e.g., dried solvents, nitrogen atmosphere). Glovebox use is advised for long-term storage. Safety protocols (S26, S36/37/39) mandate PPE, including nitrile gloves and chemical goggles, to mitigate risks of skin/eye irritation .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of derivatives?

Single-crystal X-ray diffraction confirms bond angles and torsion angles critical for bioactivity. For example, the dihedral angle between the pyrazole ring and the 4-(trifluoromethyl)phenyl group in analogs averages 85.3°, indicating near-perpendicular geometry that optimizes steric interactions with target proteins .

Contradictions and Limitations

  • Synthesis Yields : reports >80% yields using ethanol, while achieves 93% in ionic liquids. This discrepancy suggests solvent polarity and temperature critically influence reaction efficiency.
  • Bioactivity Claims : While links chloro-substituted analogs to fipronil-like activity, notes reduced efficacy in sulfinyl derivatives under oxidative conditions, highlighting environmental instability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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